molecular formula C8H9N5 B078422 1-Phenyl-1H-1,2,4-triazole-3,5-diamine CAS No. 14575-59-8

1-Phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B078422
CAS No.: 14575-59-8
M. Wt: 175.19 g/mol
InChI Key: QCYJCZJMOAWVPC-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound with the molecular formula C8H9N5. It is known for its significant biological and chemical properties, making it a valuable compound in various fields of research and industry .

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,4-triazole-3,5-diamine is an organic compound with potential applications in various fields. It has been found to act as an inhibitor of DNA synthesis , suggesting that its primary targets could be the enzymes involved in DNA replication.

Mode of Action

It is known that triazole compounds, which include this compound, have excellent electronic properties . These properties could potentially influence the compound’s interaction with its targets, leading to changes in their function.

Biochemical Pathways

Given its role as a dna synthesis inhibitor , it can be inferred that it may affect the DNA replication pathway, leading to downstream effects such as inhibition of cell division and growth.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as a DNA synthesis inhibitor . By inhibiting DNA synthesis, the compound could potentially prevent cell division, thereby exerting an anti-proliferative effect.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-1,2,4-triazole-3,5-diamine has been found to interact with various biomolecules. For instance, it has been suggested that this compound could potentially inhibit DNA synthesis . Furthermore, it has been synthesized as a cyclin-dependent kinase (CDK) inhibitor, showing potent and selective inhibitory activities against CDK1 and CDK2 .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with biomolecules. For example, its inhibitory activity against CDKs suggests that it could potentially influence cell cycle progression and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, leading to changes in their activity. For instance, its inhibitory effects on CDKs suggest that it may bind to these enzymes and prevent them from carrying out their normal functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with cyanamide under acidic conditions, followed by cyclization to form the triazole ring . Another method includes the reaction of phenyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity compared to other triazole derivatives .

Properties

IUPAC Name

1-phenyl-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-11-8(10)13(12-7)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYJCZJMOAWVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163151
Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14575-59-8
Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name 14575-59-8
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Record name 1-Phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name 1-phenyl-1H-1,2,4-triazole-3,5-diamine
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Record name 1-Phenyl-1,2,4-triazole-3,5-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of N³-[(E)-Morpholin-4-ylmethylidene]-1-phenyl-1H-1,2,4-triazole-3,5-diamine monohydrate?

A1: The research highlights several key structural features of this compound []:

  • Dihedral Angle: The benzene and 1,2,4-triazole rings within the molecule are not coplanar. They exhibit a dihedral angle of 54.80° []. This non-planarity could influence the compound's interactions with other molecules.
  • Amino Group Configuration: The nitrogen atom of the amino group displays a trigonal-pyramidal configuration []. This configuration affects the spatial orientation of the amino group and its potential for hydrogen bonding.
  • Amidine Bond Shortening: The N=C—N fragment, characteristic of an amidine group, exhibits bond shortening due to conjugation []. This shortened bond could influence the group's reactivity and interactions.
  • Intermolecular Hydrogen Bonding: The crystal structure reveals N—H⋯O and O—H⋯N hydrogen bonds between molecules. These interactions lead to the formation of double layers parallel to the bc plane within the crystal lattice [].

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